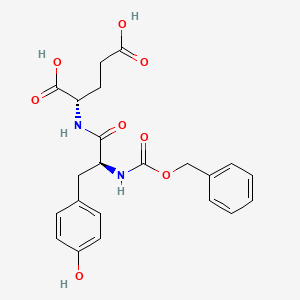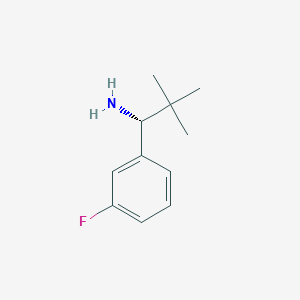
Z-Tyr-Glu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-Tyr-Glu-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid support. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of the amino group. The next amino acid is then coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Z-Tyr-Glu-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the carboxyl groups can yield alcohols .
Aplicaciones Científicas De Investigación
Z-Tyr-Glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques .
Mecanismo De Acción
The mechanism of action of Z-Tyr-Glu-OH involves its interaction with specific molecular targets. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups of glutamic acid can form ionic bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-Tyr-OH: A dipeptide composed of glycine and tyrosine.
Z-Glu-Phe-OH: A dipeptide composed of glutamic acid and phenylalanine.
Z-Glu-Leu-OH: A dipeptide composed of glutamic acid and leucine.
Uniqueness
Z-Tyr-Glu-OH is unique due to the presence of both tyrosine and glutamic acid, which confer distinct chemical and biological properties. The phenolic hydroxyl group of tyrosine provides antioxidant activity, while the carboxyl groups of glutamic acid enhance solubility and reactivity .
Propiedades
Número CAS |
988-70-5 |
|---|---|
Fórmula molecular |
C22H24N2O8 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(20(28)23-17(21(29)30)10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30)/t17-,18-/m0/s1 |
Clave InChI |
ARAWERCUGGAGFN-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)





![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)



